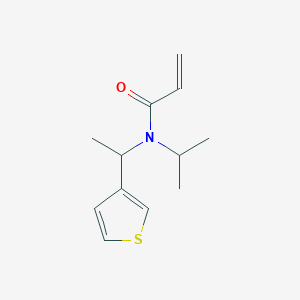

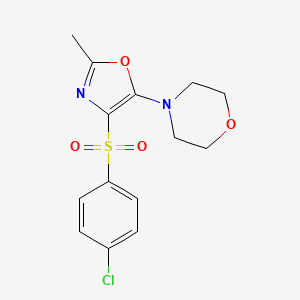

![molecular formula C12H15ClN2O2 B2852061 3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride CAS No. 1326743-67-2](/img/structure/B2852061.png)

3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The compound you mentioned seems to be a derivative of indole, which means it likely shares some of these properties.

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For example, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo various chemical reactions, including C–C and C–N coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride” would depend on its specific structure. For example, similar compounds like “3-[(dimethylamino)methyl]-1H-Indole-5-carbonitrile” are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, indole derivatives like this compound are explored for their potential therapeutic effects. They are particularly significant in the synthesis of compounds that may possess anticancer properties . The indole moiety is a common framework in many natural products and pharmaceuticals, and modifications to this core structure can lead to new drug candidates.

Agriculture

Indole derivatives are known to influence plant growth and development. Compounds such as indole-3-acetic acid are crucial plant hormones involved in cell division and growth . The subject compound could be used to synthesize analogs that mimic these hormones, potentially leading to agricultural applications such as growth stimulants or herbicides.

Industrial Chemistry

In the industrial sector, indole derivatives are utilized in the synthesis of dyes, pigments, and other materials that require complex organic molecules . The compound could serve as a precursor or an intermediate in these syntheses, contributing to the production of various industrial chemicals.

Environmental Science

Indole structures are also studied for their environmental impact, particularly in the degradation of organic pollutants. Research into the environmental fate of such compounds can lead to better understanding and management of their presence in ecosystems .

Analytical Chemistry

The compound’s role in analytical chemistry could involve the development of new analytical methods for detecting indole derivatives or related substances. Its unique structure allows it to be a standard or a reagent in chromatographic or spectroscopic analyses .

Biochemistry

In biochemistry, indole derivatives are part of studies on enzyme inhibition, receptor binding, and signal transduction pathways. They can be used to probe the function of enzymes or receptors that interact with indole-like structures, which is valuable in understanding cellular processes and designing new drugs .

Synthetic Chemistry

Synthetic chemists utilize indole derivatives in the construction of complex molecules. The compound can be a key building block in multi-step synthetic routes, leading to the creation of new molecules with potential applications in various fields .

Pharmaceutical Development

Finally, in pharmaceutical development, indole derivatives are often screened for their pharmacological activities. They can act as lead compounds in the discovery of new medications for treating a wide range of diseases, from mental health disorders to infectious diseases .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often involves the formation of bonds with the target receptors, leading to changes in the receptor’s function and subsequent biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways can lead to a range of biological responses, including antiviral, anti-inflammatory, anticancer, and other activities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

The future directions in the field of indole derivatives are vast. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the development of novel methods of synthesis and the investigation of their biological activities are promising areas of future research .

Eigenschaften

IUPAC Name |

3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-14(2)7-8-6-13-10-5-3-4-9(11(8)10)12(15)16;/h3-6,13H,7H2,1-2H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCNCQPLBDIPQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC=CC(=C21)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)

![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)

![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)

![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)

![[2-(2-Methyl-6-propan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2851995.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2851999.png)